Alpha-Hydrogen vs. Alpha-Phenyl Substitution: Structural Determinant of STAT Inhibition Potency
The target compound is the unsubstituted acetamide derivative, whereas its closest analog with published data, BDBM43521 (N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenylacetamide), contains a bulky phenyl group at the alpha carbon of the acetamide linker [1]. This phenyl group introduces significant steric hindrance and lipophilicity differences. In a cell-based STAT1 inhibition assay (PubChem AID 1396), BDBM43521 exhibited an IC50 of 7.87 μM [2]. No direct STAT1 inhibition data are available for the target compound, but SAR on analogous chemotypes indicates that removal of the alpha-phenyl group can drastically alter potency and selectivity profiles [3].
| Evidence Dimension | STAT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | BDBM43521 (alpha-phenyl analog): IC50 = 7.87 μM (7,870 nM) in a cell-based STAT1 inhibition assay |
| Quantified Difference | Not calculable for the target compound; the alpha-phenyl substitution is a key structural differentiator. |
| Conditions | Cell-based STAT1 inhibition high-throughput screening assay (PubChem AID 1396) |
Why This Matters
For researchers screening STAT inhibitors, the alpha-phenyl variant is a known hit, but its bulk may limit binding-site compatibility; the target compound's unsubstituted acetamide offers a slimmer pharmacophore for scaffold-hopping, but its activity costs are uncharacterized and must be empirically determined.
- [1] BindingDB. (2011). BDBM43521: N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonyl-1-piperazinyl]-2-phenylacetamide. Monomer ID 43521. View Source
- [2] PubChem. (2008). AID 1396: Dose response cell-based assay to measure STAT1 inhibition. BioAssay Results for BDBM43521. View Source
- [3] Schindler, C., Levy, D.E., & Decker, T. (2007). JAK-STAT signaling: from interferons to cytokines. Journal of Biological Chemistry, 282(28), 20059-20063. View Source
